Adb-butinaca
Description
Emergence and Classification of Novel Psychoactive Substances (NPS)
Novel Psychoactive Substances (NPS) are defined as substances, in pure form or in preparation, that are not controlled by the UN drug conventions but may pose a public health threat nih.govmdpi.comnih.govaegislabs.com. These substances are often synthesized by modifying the chemical structures of known drugs to circumvent existing legal controls nih.govaegislabs.com. NPS are frequently marketed as "legal highs" or "research chemicals" and are found across a wide spectrum of chemical classes, including synthetic stimulants, synthetic opioids, hallucinogens, and synthetic cannabinoids mdpi.comnih.govsmw.ch.
Synthetic Cannabinoid Receptor Agonists (SCRAs) as a Dominant Class of NPS
Synthetic Cannabinoid Receptor Agonists (SCRAs) constitute the largest and most structurally diverse group within the NPS landscape nih.govfrontiersin.orgbiorxiv.org. These compounds are designed to interact with the body's cannabinoid receptors, primarily the cannabinoid type 1 (CB1) receptor, which is also the primary target of delta-9-tetrahydrocannabinol (Δ⁹-THC), the main psychoactive component of cannabis nih.govaegislabs.comsmw.ch. However, SCRAs often exhibit higher binding affinity and potency at these receptors compared to Δ⁹-THC, which can contribute to more intense effects and a greater potential for adverse outcomes nih.govaegislabs.comsmw.ch. SCRAs are typically found sprayed onto dried plant material and smoked, or incorporated into other forms like edibles aegislabs.comforensicscience.ie. ADB-BUTINACA is an indazole-derived synthetic cannabinoid that fits within this dominant class of NPS who.intnih.govunodc.org. It is structurally related to other synthetic cannabinoids, distinguished by a butyl tail substituent on the indazole ring who.int.
Historical Context of this compound Detection
The detection of this compound in forensic and clinical samples marks its emergence as a notable synthetic cannabinoid in the illicit drug market. Its appearance and spread highlight the ongoing challenge of monitoring and controlling NPS.
Initial Identification in Europe and Subsequent Global Detections
This compound was first documented by government authorities in Sweden in July 2019 who.int. Subsequent reports indicate its initial identification in Europe in September 2019, detected by the European Union Drugs Agency (EUDA) caymanchem.com. Following its initial emergence in Europe, this compound has been identified in seized materials and biological samples across numerous countries globally.
Table 1: Global Detections of this compound by Region and Approximate Timeline
| Region | Countries Reporting Detection | Approximate Year of First Detection |
| Europe | Sweden, Austria, France, Slovenia, Switzerland, UK | 2019 |
| Asia | Singapore, China, Republic of Korea | 2020 |
| North America | USA | 2020 |
| Other | Russian Federation | Data not specified |
Note: Detection timelines are based on initial reports and may not represent the full extent of its circulation.
The compound's prevalence increased significantly in the years following its initial detection, with most reports surfacing in 2020 and 2021 who.int. For instance, between January and June 2021, this compound was identified in a substantial proportion (60.3%) of synthetic cannabinoid receptor agonist-infused papers seized in Scottish prisons who.intresearchgate.netdiva-portal.org. In 2021 alone, Singapore's United Nations Office on Drugs and Crime Tox Portal recorded 23 cases involving this compound who.int. The substance has been subject to legislative control in various jurisdictions, and in March 2023, it was placed in Schedule II of the Convention on Psychotropic Substances of 1971, reflecting its recognized public health impact unodc.orgnus.edu.sg.
Compound Name Table:
| Chemical Name | Common Name |
| N-[1-(Aminocarbonyl)-2,2-dimethylpropyl]-1-butyl-1H-indazole-3-carboxamide | This compound |
| N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-butyl-1H-indazole-3-carboxamide | This compound |
| N-[(2S)-1-amino-3,3-dimethyl-1-oxobutan-2-yl]-1-benzyl-1H-indazole-3-carboxamide | ADB-BINACA |
| 1-(4-cyanobutyl)-N-(2-phenylpropan-2-yl)indazole-3-carboxamide | CUMYL-4CN-BINACA |
| N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-benzyl-1H-indazole-3-carboxamide | ADB-BINACA |
Structure
2D Structure
3D Structure
Properties
CAS No. |
2682867-55-4 |
|---|---|
Molecular Formula |
C18H26N4O2 |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
N-[(2S)-1-amino-3,3-dimethyl-1-oxobutan-2-yl]-1-butylindazole-3-carboxamide |
InChI |
InChI=1S/C18H26N4O2/c1-5-6-11-22-13-10-8-7-9-12(13)14(21-22)17(24)20-15(16(19)23)18(2,3)4/h7-10,15H,5-6,11H2,1-4H3,(H2,19,23)(H,20,24)/t15-/m1/s1 |
InChI Key |
GPWADXHYJAZPAX-OAHLLOKOSA-N |
Isomeric SMILES |
CCCCN1C2=CC=CC=C2C(=N1)C(=O)N[C@H](C(=O)N)C(C)(C)C |
Canonical SMILES |
CCCCN1C2=CC=CC=C2C(=N1)C(=O)NC(C(=O)N)C(C)(C)C |
Origin of Product |
United States |
Pharmacology and Receptor Interactions of Adb Butinaca
Cannabinoid Receptor Binding Affinity and Efficacy
ADB-BUTINACA demonstrates high affinity for both CB1 and CB2 receptors, acting as a potent full agonist at both. Its interaction profile suggests a significant impact on the endocannabinoid system.
CB1 Receptor Binding and Agonism
This compound exhibits high affinity for the human CB1 receptor (hCB1), with reported inhibition constants (Ki) as low as 0.299 nM who.intwikipedia.orgnih.gov. It functions as a potent and full agonist at CB1 receptors who.intnih.govfrontiersin.orgmmu.ac.uknih.gov. Functional assays indicate a high efficacy at CB1, with Emax values ranging from 101% to 290% depending on the specific assay and reference compound used for comparison who.int. For instance, in a fluorescence-based membrane assay, this compound displayed an EC50 of 0.67 nM and an efficacy of 113% ± 3 relative to CP55,940 who.int. Other studies report an EC50 of 11.6 nM for increasing calcium flux in hCB1-expressing cells who.int and 6.36 nM in a CB1 receptor activation assay wikipedia.org. This compound has a three-fold greater affinity for CB1 compared to CB2 receptors who.int, and its potency for CB1 activation is noted to be higher than for CB2 who.int. The indazole core, present in this compound, is associated with the highest CB1 binding affinity among related SCRAs researchgate.net.
Biased Agonism at Cannabinoid Receptors
Research indicates that this compound exhibits biased agonism at cannabinoid receptors, particularly in its interaction with the β-arrestin 2 pathway. This bias suggests that the compound may preferentially activate certain downstream signaling cascades over others, potentially leading to distinct physiological effects compared to non-biased agonists.
This compound has been shown to recruit β-arrestin 2 at both CB1 and CB2 receptors, a hallmark of biased agonism who.intrsc.org. In β-arrestin 2 recruitment assays, this compound demonstrated an EC50 of 19 nM with an Emax of 728% for CB1 receptors, relative to CP55,940 who.int. For CB2 receptors in the same assay, the EC50 was reported as 1.79 nM with an Emax of 83% relative to CP55,940 who.int. These findings highlight a pronounced recruitment of β-arrestin 2, classifying this compound as a high efficacy agonist in this pathway rsc.orgebi.ac.uk.
In Vitro Functional Activation Assays
This compound's functional activity has been assessed through various in vitro assays, including fluorescence-based membrane potential assays, calcium flux assays, and G protein-mediated signaling assays. These studies consistently confirm its potent agonistic activity at both CB1 and CB2 receptors.
In a fluorescence-based membrane assay, this compound was identified as a full and potent agonist at both CB1 and CB2 receptors who.int. Specific parameters from this assay include an EC50 of 0.67 nM and an Emax of 113% ± 3 at CB1, and an EC50 of 4.1 nM with an Emax of 101% ± 3 at CB2, both relative to CP55,940 who.int. Other functional assays have reported similar potencies, with EC50 values for CB1 activation around 11.5 nM researchgate.netcolab.ws and 11.6 nM who.int. In a membrane potential assay, this compound acted as a sub-nanomolar agonist at CB1 (pEC50 = 9.48 ± 0.14 nM) and CB2 (pEC50 = 8.64 ± 0.15 nM) frontiersin.orgnih.govfrontiersin.org. The compound also demonstrated high efficacy at both receptors in these functional studies rsc.orgebi.ac.uk.
Comparison of Potency and Efficacy with Reference Cannabinoids (e.g., CP55,940, JWH-018, THC)
This compound is characterized by its high efficacy and potency, often exceeding that of traditional cannabinoids like ∆9-tetrahydrocannabinol (THC). While THC is a partial agonist, this compound acts as a full agonist at both CB1 and CB2 receptors who.intdiva-portal.org. Studies indicate that this compound possesses equal or superior affinity and potency at CB1 compared to THC frontiersin.orgnih.govfrontiersin.org. Furthermore, this compound is described as a high efficacy agonist at CB1, leading to significantly greater intoxication than THC frontiersin.orgnih.govfrontiersin.org.
In comparative studies, this compound has shown greater potency and efficacy than JWH-018 in some assays nih.gov. When compared to CP55,940, this compound exhibits comparable or higher efficacy, with Emax values ranging from 101% to 290% depending on the assay system who.int. For example, in a β-arrestin 2 recruitment assay, this compound showed an Emax of 728% for CB1 relative to CP55,940 who.int. In vivo studies in mice have demonstrated that this compound can fully substitute for THC in behavioral assays, indicating a high degree of cannabimimetic activity who.int. It has also been shown to be more potent in vivo than other related SCRAs, such as ADB-P7AICA and APP-BUTINACA, based on its ability to induce hypothermic responses rsc.orgebi.ac.uk.
Compound List
this compound
CP55,940
JWH-018
THC (∆9-tetrahydrocannabinol)
Fluorescence-Based Membrane Assays
Fluorescence-based membrane assays have been employed to evaluate the functional activity of this compound at cannabinoid receptors. These assays typically measure receptor activation, often through changes in membrane potential or other signaling pathways. Studies have consistently shown this compound to be a potent and efficacious agonist at both CB1 and CB2 receptors.
In one fluorescence-based membrane assay using AtT20 cells, this compound demonstrated potent agonistic activity, with reported half-maximal effective concentrations (EC50) for CB1 receptor activation of 0.67 nM and 4.1 nM, and for CB2 receptor activation of 4.1 nM and 1.79 nM, respectively who.int. The efficacy (Emax) values relative to reference compounds like CP55,940 indicated strong receptor activation, with Emax values for CB1 reaching up to 728% and for CB2 up to 101% who.int. Other studies using similar fluorescence-based membrane potential assays have reported EC50 values for CB1 receptor activation ranging from 6.36 nM to 19 nM, with efficacies up to 290% or 728% depending on the reference compound and assay parameters who.int. This compound also displays high binding affinity for both receptors, with reported dissociation constants (Ki) for CB1 of 0.299 nM and for CB2 of 0.912 nM who.int. Additional research indicates a broad range of high affinities for CB1 (Ki 0.299–538 nM) and CB2 (Ki = 0.912–2190 nM) researchgate.netrsc.orgnih.govebi.ac.uk.
Table 1: Functional Activity of this compound at Cannabinoid Receptors (Fluorescence-Based Assays)
| Assay Type / Receptor | Compound | EC50 (nM) | Efficacy (% vs. Ref) | Reference Compound | Source Study |
| Membrane Potential | This compound | 0.67 | 113% | CP55,940 | who.int |
| Membrane Potential | This compound | 6.36 | 290% | JWH-018 | who.int |
| Membrane Potential | This compound | 19 | 728% | CP55,940 | who.int |
| Membrane Potential | This compound | 4.1 | 101% | CP55,940 | who.int |
| Membrane Potential | This compound | 1.79 | 83% | CP55,940 | who.int |
Calcium Flux in Recombinant Chinese Hamster Ovary Cells
The effect of this compound on intracellular calcium levels has also been investigated using recombinant Chinese Hamster Ovary (CHO) cells expressing human cannabinoid receptors (hCB1). These assays measure the increase in intracellular calcium concentration in response to receptor activation. In one study utilizing an AequoScreen® assay, which monitors intracellular calcium release, this compound demonstrated a potency (EC50) of 11.5 nM for hCB1 receptors researchgate.net. Another study reported an EC50 of 11.6 nM (with a 95% confidence interval of 9.8–13.4 nM) for increasing calcium flux in recombinant CHO cells expressing hCB1 receptors who.int. These findings align with its potent agonistic activity observed in other functional assays.
Table 2: Effect of this compound on Calcium Flux in CHO Cells Expressing hCB1 Receptors
| Cell Type / Receptor | Assay Type | Compound | EC50 (nM) | 95% CI (nM) | Source Study |
| CHO cells / hCB1 | Calcium Flux Assay | This compound | 11.6 | 9.8 – 13.4 | who.int |
| CHO cells / hCB1 | AequoScreen® Assay | This compound | 11.5 | N/A | researchgate.net |
In Vivo Cannabimimetic Activity in Preclinical Models
This compound has been evaluated in preclinical models to assess its in vivo effects, particularly its ability to mimic the actions of THC and its impact on physiological parameters such as core body temperature.
Effects on Core Body Temperature
In preclinical studies conducted in mice, this compound has been shown to induce a pronounced, dose-dependent decrease in core body temperature, a common effect associated with potent CB1 receptor agonists who.int. In one study, administration of this compound at a dose of 3 mg/kg intraperitoneally resulted in a maximum decrease in core body temperature of approximately 6.5 °C. The peak hypothermic effect was observed around 45 minutes post-injection, with the effects dissipating by approximately 135 minutes after administration who.int. Other evaluations have indicated that this compound is cannabimimetic at a dose of 0.1 mg/kg, causing pronounced decreases in core body temperature researchgate.netnih.gov.
Table 3: Effects of this compound on Core Body Temperature in Mice
| Species | Route of Administration | Dose (mg/kg) | Max Temp Decrease (°C) | Time to Peak Effect (min) | Notes | Source Study |
| Mice | Intraperitoneal | 3 | ~ 6.5 | 45 | Dissipation by 135 min | who.int |
| Mice | Intraperitoneal | 0.1 | N/A | N/A | Caused pronounced decrease; cannabimimetic | researchgate.netnih.gov |
Substitution for Δ9-Tetrahydrocannabinol (THC) in Rodent Models
The potential for this compound to substitute for THC in preclinical models of drug discrimination has also been investigated. In rodent models trained to discriminate THC, this compound has demonstrated full substitution effects, indicating that it produces stimulus effects similar to those of THC. Unpublished studies involving Sprague-Dawley rats trained to discriminate 3 mg/kg THC showed that this compound substituted for THC in a dose-dependent manner, achieving maximal substitution (100% THC-lever response) at a dose of 0.1 mg/kg who.int. The calculated ED50 for these THC-like discriminative stimulus effects of this compound was 0.038 mg/kg who.int. These findings suggest a significant overlap in the behavioral pharmacology between this compound and THC, consistent with their shared agonism at cannabinoid receptors researchgate.netuthscsa.edu.
Metabolism and Biotransformation Pathways of Adb Butinaca
In Vitro Metabolic Studies
In vitro models are crucial for characterizing the metabolic fate of novel psychoactive substances like ADB-BUTINACA. Human hepatocyte and liver microsome incubation studies are standard methodologies that simulate the metabolic processes occurring in the human liver, allowing for the identification of key biotransformation pathways and the resulting metabolites. who.intbohrium.comresearchgate.net
Incubation of this compound with human hepatocytes (HHeps) has led to the identification of a significant number of metabolites. In one comprehensive study, 21 phase I and phase II metabolites were identified. researchgate.netrti.orgdundee.ac.uknih.govmmu.ac.ukdiva-portal.org These studies provide a holistic view of the compound's metabolism, as hepatocytes contain a full complement of drug-metabolizing enzymes. The biotransformations observed in these studies include hydroxylation, dihydrodiol formation, and glucuronidation, among others. dundee.ac.uk Fourteen of the metabolites identified in vitro were also detected in authentic case samples, underscoring the clinical relevance of hepatocyte models. bohrium.comrti.orgnih.govmmu.ac.uk
Table 1: Summary of Findings from Human Hepatocyte Studies
| Number of Metabolites Identified | Key Biotransformations Observed | Relevance |
|---|
Parallel to hepatocyte studies, investigations using human liver microsomes (HLM) have provided detailed insights into the phase I metabolism of this compound. oup.comoup.com HLM are subcellular fractions that contain a high concentration of CYP enzymes. Studies using this model have successfully characterized the primary oxidative pathways. nih.govresearchgate.net
In these experiments, fifteen distinct metabolites of this compound were identified. nih.govoup.comoup.com The key biotransformations observed were consistent with those seen in hepatocyte studies and include hydroxylation, N-debutylation, dihydrodiol formation, and oxidative deamination. nih.govresearchgate.netoup.comoup.comresearchgate.netoup.com Reaction phenotyping within these studies confirmed that this compound is rapidly metabolized, primarily by the CYP3A4, CYP2C19, and CYP3A5 enzymes. nih.govresearchgate.netoup.com
Table 2: Summary of Findings from Human Liver Microsome Studies
| Number of Metabolites Identified | Key Biotransformations Observed | Key Enzymes Identified |
|---|
Phase I metabolism of this compound involves the introduction or unmasking of functional groups, which typically prepares the molecule for subsequent phase II conjugation reactions. The primary phase I reactions identified for this compound are hydroxylation, N-debutylation, and dihydrodiol formation. nih.govoup.comoup.comnih.gov
Mono-hydroxylation represents a dominant phase I metabolic pathway for this compound. who.int This process involves the addition of a single hydroxyl (-OH) group to the parent molecule. Studies have identified several mono-hydroxylated metabolites, indicating that hydroxylation occurs at multiple positions on the this compound structure. nih.govoup.comnih.gov The most significant sites of hydroxylation are the N-butyl tail and the indazole ring. rti.orgnih.govmmu.ac.ukdundee.ac.uknih.gov Three major mono-hydroxylated metabolites have been shown to possess greater metabolic stability compared to the parent compound. nih.govoup.comoup.comresearchgate.net These hydroxylated metabolites are considered important biomarkers for detecting this compound consumption. who.intnih.govnih.gov
N-debutylation is another identified phase I metabolic pathway. nih.govoup.comoup.comresearchgate.netoup.com This reaction involves the removal of the N-butyl group from the indazole core of the this compound molecule. The resulting metabolite, the N-dealkylated product, has been detected in various in vitro experiments and in biological samples from forensic cases. researchgate.netnih.gov
The formation of a dihydrodiol metabolite is a characteristic and significant biotransformation for this compound. nih.govoup.comoup.comresearchgate.netoup.comnih.gov This metabolic route involves the oxidation of the indazole ring to form an epoxide, which is then hydrolyzed by epoxide hydrolase to a dihydrodiol. The resulting dihydrodiol metabolite has been reported to be the most predominant metabolite in some studies, with its concentration significantly exceeding that of other metabolites. nih.gov Consequently, the dihydrodiol metabolite has been proposed as a primary and reliable urinary biomarker for confirming the intake of this compound. who.intrti.orgnih.govmmu.ac.uknih.govdundee.ac.uk
Table 3: List of Compounds
| Compound Name |
|---|
| This compound |
| JWH-018 |
| MDMB-4en-PINACA |
| ADB-4en-PINACA |
| ADB-HEXINACA |
| ADB-FUBINACA |
| 5F-APP-PICA (PX-1) |
| 5F-APP-PINACA (PX-2) |
| ADB-PINACA |
| 5F-ADB-PINACA |
| THJ-018 |
| ADB-P-5Br-INACA |
| ADB-4en-P-5Br-INACA |
| BZO-HEXOXIZID |
Identification of Phase II Metabolites (e.g., Glucuronidation)
Phase II metabolism of this compound primarily involves glucuronidation, a process that conjugates the parent compound or its Phase I metabolites with glucuronic acid to enhance water solubility and facilitate excretion. oup.comdiva-portal.orgnih.gov Glucuronidated metabolites of this compound have been detected in various studies. oup.comnih.gov For example, both free and glucuronidated forms of metabolites are recommended as analytical targets in urine samples. oup.comnih.gov
Research has specifically identified conjugates such as this compound-carboxylic acid glucuronide. researchgate.net In an analysis of authentic urine samples, the glucuronide-bound form of this compound's carboxylic acid metabolite was detected in 93% of the samples, indicating that glucuronidation is a major metabolic route. researchgate.net Other observed Phase II metabolites include those formed by hydroxylation followed by glucuronidation. researchgate.net
| Phase II Metabolite Type | Description | Key Findings | Source |
|---|---|---|---|
| Carboxylic Acid Glucuronide | A major metabolite where the carboxylic acid product of Phase I metabolism is conjugated with glucuronic acid. | Detected in 93% of authentic urine samples, indicating a prevalent pathway. | researchgate.net |
| Hydroxylated Glucuronide | Phase I hydroxylated metabolites that undergo subsequent conjugation with glucuronic acid. | Identified as a Phase II biotransformation product. | researchgate.net |
Key Metabolizing Enzymes
Cytochrome P450 (CYP450) Enzyme System Involvement
The metabolism of this compound is significantly mediated by the Cytochrome P450 (CYP450) enzyme system. nih.gov Reaction phenotyping studies have established that the compound is rapidly eliminated through the action of specific CYP450 isoenzymes. nih.govresearchgate.net The primary enzymes responsible for its metabolism are CYP3A4, CYP3A5, and CYP2C19. nih.govresearchgate.net These enzymes are involved in the initial Phase I biotransformations, such as hydroxylation, which are critical steps in the metabolic clearance of this compound. nih.gov
| CYP450 Isoenzyme | Role in this compound Metabolism | Source |
|---|---|---|
| CYP3A4 | Plays a key role in the rapid elimination and metabolism of the parent compound. | nih.govresearchgate.net |
| CYP3A5 | Contributes to the CYP450-mediated metabolism of this compound. | nih.govresearchgate.net |
| CYP2C19 | Involved in the metabolic elimination of this compound. | nih.govresearchgate.net |
CYP2C19
CYP2C19 is one of the predominant enzymes involved in the metabolism of this compound. who.intresearchgate.netresearchgate.net Studies have shown that this isoform plays a significant role in the rapid elimination of the parent compound. researchgate.netnih.govresearchgate.net The metabolic activity of CYP2C19, along with other CYP enzymes, contributes to the various biotransformation pathways observed for this compound. researchgate.netresearchgate.net
CYP3A4
Along with CYP2C19 and CYP3A5, CYP3A4 is a primary enzyme mediating the extensive metabolism of this compound. who.intresearchgate.netresearchgate.net Research has confirmed that this compound is rapidly metabolized and eliminated through pathways involving CYP3A4. researchgate.netnih.govresearchgate.net The key biotransformations, such as hydroxylation and the formation of dihydrodiols, are facilitated by this enzyme. researchgate.netresearchgate.net
CYP3A5
CYP3A5 is the third key enzyme identified as being primarily responsible for the biotransformation of this compound. who.intresearchgate.netresearchgate.net Its role in the rapid elimination of the compound has been established through reaction phenotyping. researchgate.netnih.govresearchgate.net The metabolic pathways, including hydroxylation and N-debutylation, are partly mediated by CYP3A5. researchgate.netresearchgate.net
In Vivo Metabolic Studies in Animal Models
To better understand the metabolic fate of this compound, various in vivo animal models have been employed. These studies provide valuable insights into the pharmacokinetics and the metabolites produced in a living system.
Zebrafish Metabolism Models
The zebrafish (Danio rerio) has emerged as a useful in vivo model for studying the metabolism of new psychoactive substances, including synthetic cannabinoids. researchgate.netmdpi.com While specific studies focusing solely on this compound in zebrafish are not extensively detailed in the provided context, the model has been successfully used to investigate the metabolism of structurally similar synthetic cannabinoids like AMB-FUBINACA and 4F-MDMB-BINACA. mdpi.comfrontiersin.org In these studies, zebrafish larvae were capable of producing a range of metabolites, confirming metabolic pathways such as ester hydrolysis and hydroxylation. frontiersin.org This suggests that the zebrafish model holds promise for elucidating the metabolic pathways of this compound. researchgate.net
Rat Pharmacokinetic Studies
Pharmacokinetic studies in rats have provided crucial data on the absorption and metabolism of this compound. akjournals.com Following oral administration, the compound is absorbed and metabolized quickly. researchgate.netakjournals.com A sensitive UPLC-MS/MS method was developed to measure the concentration of this compound in rat plasma. akjournals.comakjournals.comresearchgate.net
Key pharmacokinetic parameters from a study involving oral administration to Sprague Dawley rats are summarized below. researchgate.netakjournals.com
| Parameter | Value (Mean ± SD) | Unit |
| Tmax | 2.8 ± 0.5 | h |
| t1/2 | 4.4 ± 1.1 | h |
| AUC(0-t) | Not Specified | ng·h/mL |
| AUC(0-∞) | Not Specified | ng·h/mL |
| Cmax | Not Specified | ng/mL |
| MRT | Not Specified | h |
Table 1: Pharmacokinetic parameters of this compound in rats following oral administration. researchgate.netakjournals.com
The relatively short time to reach maximum plasma concentration (Tmax) and half-life (t1/2) indicate rapid absorption and elimination in this animal model. researchgate.netakjournals.com
Detection of Metabolites in Animal Tissues (e.g., Dog Specimens)
This compound and its metabolites have been identified and quantified in post-mortem specimens from a police dog. nih.govresearchgate.net Toxicological analysis was performed on various tissues, revealing the distribution of the parent compound and its biotransformation products. nih.gov
The concentrations of this compound in different tissues are presented in the table below. nih.gov
| Specimen | Concentration | Unit |
| Blood | 8.1 | ng/mL |
| Lung | 6.4 | ng/g |
| Stomach | 1.5 | ng/g |
| Liver | 1.8 | ng/g |
| Kidney | 0.4 | ng/g |
Table 2: Concentrations of this compound in post-mortem dog specimens. nih.gov
In addition to the parent compound, several metabolites were detected in all analyzed tissues. These included monohydroxylated metabolites and a dihydrodiol metabolite. nih.govresearchgate.netatu.ie Furthermore, a product of N-debutylation was identified in the blood and liver samples. nih.govresearchgate.net These findings in a canine model align with the metabolic pathways identified in in vitro studies. nih.gov
Proposed Metabolite Biomarkers for Detection
Due to the extensive metabolism of this compound, the detection of its metabolites is a more reliable indicator of consumption than the parent compound itself. Researchers have proposed several metabolite biomarkers for both urine and blood.
Urinary Biomarker Metabolites
A panel of urinary metabolite biomarkers is often recommended for the accurate diagnosis of this compound consumption. nih.govoup.com Key biotransformations leading to urinary biomarkers include hydroxylation, oxidative deamination, and dihydrodiol formation. nih.govoup.com Studies have identified that metabolites resulting from mono-hydroxylation on the n-butyl tail and the indazole ring, as well as the formation of a dihydrodiol on the indazole core, are suitable urinary biomarkers. nih.govresearchgate.net
One of the most predominant metabolites found in urine is a dihydrodiol metabolite, with its concentration often exceeding other metabolites significantly. oup.comnih.gov Additionally, hydroxylated metabolites and an oxidative deaminated metabolite have been identified as stable and reliable urinary biomarkers. nih.govoup.com The N-butanoic acid metabolite has also been noted as a significant urinary metabolite. researchgate.net Some of these metabolites may also be present in their glucuronidated forms. oup.com
Table 1: Proposed Urinary Biomarker Metabolites of this compound
| Metabolite Name/Description | Biotransformation Pathway | Reference(s) |
| Dihydrodiol metabolite | Dihydrodiol formation on the indazole core | oup.comnih.govnih.govresearchgate.net |
| Mono-hydroxylated metabolite (n-butyl tail) | Hydroxylation | nih.govoup.comnih.govresearchgate.net |
| Mono-hydroxylated metabolite (indazole ring) | Hydroxylation | oup.comnih.govresearchgate.net |
| Oxidative deaminated metabolite | Oxidative deamination | nih.govoup.com |
| This compound-N-butanoic acid | Carboxylation | researchgate.net |
| Hydroxylated metabolites (various positions) | Hydroxylation | nih.govoup.com |
Blood Biomarker Metabolites
In blood, the parent compound this compound may be detectable, particularly in cases of recent use or in postmortem investigations. oup.comnih.govoup.com However, similar to urine, its metabolites are often more reliable targets for detection. The recommended biomarkers in blood include the parent drug itself, along with mono-hydroxylated metabolites. oup.comnih.govresearchgate.net
Specifically, metabolites resulting from mono-hydroxylation on the n-butyl tail and the indazole ring have been proposed as suitable biomarkers for blood analysis. nih.govresearchgate.net The dihydrodiol metabolite, which is a major biomarker in urine, is also recommended as a target analyte in blood samples. oup.comnih.gov An N-debutylation product has also been identified in blood samples. researchgate.net
Table 2: Proposed Blood Biomarker Metabolites of this compound
| Metabolite Name/Description | Biotransformation Pathway | Reference(s) |
| This compound (Parent Compound) | N/A | oup.comnih.govnih.govresearchgate.net |
| Mono-hydroxylated metabolite (n-butyl tail) | Hydroxylation | nih.govresearchgate.net |
| Mono-hydroxylated metabolite (indazole ring) | Hydroxylation | nih.govresearchgate.net |
| Dihydrodiol metabolite | Dihydrodiol formation | oup.comnih.gov |
| N-debutylation product | N-dealkylation | researchgate.net |
Structure Activity Relationships Sars of Adb Butinaca and Analogues
Comparative Analysis of Amino Acid-Derived Synthetic Cannabinoid Receptor Agonists
A significant class of modern SCRAs, including ADB-BUTINACA, features an amino acid moiety linked to a heterocyclic core. These compounds often exhibit higher potency and efficacy compared to earlier generations of SCRAs and THC.
The amino acid residue incorporated into the carboxamide linkage significantly impacts receptor affinity and potency. Studies comparing compounds with valine (often denoted as AB-), tert-leucine (ADB-), and phenylalanine (APP-) derived headgroups have revealed distinct trends:
Tert-leucine (ADB-) derivatives generally demonstrate higher binding affinities and potencies at CB1 receptors compared to valine derivatives, which in turn are more potent than phenylalanine derivatives. For instance, in a series of indazole-3-carboxamides, tert-leucinamides (ADB-) exhibited greater affinity and potency than valinamides (AB-), which were significantly more potent than phenylalaninamides (APP-) researchgate.netnih.govrsc.org. This trend was also observed in vivo, where this compound and ADB-P7AICA showed greater cannabimimetic activity than APP-BUTINACA researchgate.net.
Valine (AB-) derivatives represent a substantial group of potent SCRAs, often showing high affinity and efficacy.
Phenylalanine (APP-) derivatives , while still active, typically display lower potency and efficacy compared to their tert-leucine and valine counterparts within similar structural classes researchgate.netnih.govrsc.org.
Indazole cores are frequently associated with high potency and efficacy. Comparative studies indicate that indazole-based SCRAs generally exhibit greater binding affinities and potencies than their indole (B1671886) counterparts when paired with the same amino acid headgroup and side chain researchgate.netnih.govrsc.orgdrugz.fr. For example, indazole derivatives were found to be generally more potent than indole derivatives, which were more potent than 7-azaindole (B17877) derivatives nih.gov.
Indole cores are also common and confer significant activity, though often less potent than indazoles in direct comparisons nih.govdrugz.fr.
7-Azaindole cores have been explored, but their impact on activity can be variable. While some studies suggest potential for CB2 selectivity in certain 7-azaindole derivatives nih.gov, other research indicates that 7-azaindole-2-carboxamides may lose the ability to bind to CB1 receptors, or show markedly reduced affinities compared to indole counterparts nih.govresearchgate.net. This suggests that the specific position of the nitrogen atom in the azaindole ring is crucial, and the 7-azaindole scaffold may not be as universally favorable for high CB1 potency in carboxamide SCRAs as indole or indazole.
Modifications to the alkyl or alkenyl side chain attached to the core structure can influence receptor binding and activity.
Alkyl Chain Length: For classical cannabinoids like THC, the n-pentyl chain at the C-3 position is critical for activity. Generally, shorter alkyl chains reduce potency, while increasing chain length (e.g., hexyl, heptyl, octyl) can increase affinity and potency for cannabinoid receptors nih.govmdpi.com. For modern SCRAs, the specific nature of the tail is also important. For instance, ADB-HEXINACA features a hexyl tail and demonstrates potent and efficacious activity researchgate.netnih.govacs.org.
Halogenation: Introduction of halogens, such as fluorine or bromine, onto the core or tail can modulate activity. For example, studies on this compound and its halogenated analogues (ADB-5'Br-BUTINACA, ADB-5'F-BUTINACA) have shown complex SARs. In some assays, the non-halogenated this compound was found to be more potent than its halogenated counterparts, while in others, fluorination led to increased potency and efficacy compared to bromination ugent.beresearchgate.net.
Other Modifications: The presence of subunits like 4-cyanobutyl or 4-fluorobutyl has also been investigated. It is hypothesized that 4-fluorobutyl derivatives may exhibit increased affinity for CB2 receptors due to strain in the hydrophobic tail pocket compared to 4-cyanobutyl tails frontiersin.orgfrontiersin.org.
Potency and Efficacy Ranking based on Structural Features
Based on the SAR data, a general ranking of structural features contributing to potency and efficacy in amino acid-derived carboxamide SCRAs can be established:
Core Structure: Indazole > Indole >> 7-Azaindole
Amino Acid Headgroup: Tert-leucine (ADB-) > Valine (AB-) >> Phenylalanine (APP-)
Efficacy: Most modern SCRAs, including this compound and its analogues, function as high-efficacy full agonists at CB1 receptors, contrasting with THC's partial agonism. This higher efficacy contributes to their significantly greater potency and potential for adverse effects frontiersin.orgmdpi.comnih.govresearchgate.netacs.orgnih.gov.
Side Chain: While longer alkyl chains generally increase potency (as seen with hexyl tails in ADB-HEXINACA), specific modifications like halogenation can lead to variable effects depending on the position and type of halogen, and the specific assay used ugent.beresearchgate.net.
Analogues of Interest (e.g., ADB-BINACA, APP-BUTINACA, ADB-P7AICA, ADB-HEXINACA, ADB-4en-PINACA, ADB-5'Br-BUTINACA)
Several specific analogues highlight the SAR principles discussed:
This compound (also known as ADB-BINACA): This compound, featuring a tert-leucine headgroup and a butyl side chain on an indazole core, is a potent and efficacious CB1 agonist researchgate.netcaymanchem.comcaymanchem.comwikipedia.org. In vivo studies indicate high cannabimimetic activity researchgate.net. Reported CB1 receptor affinities (EC50) are in the low nanomolar range, e.g., ~7.72 nM researchgate.net.
APP-BUTINACA: With a phenylalanine headgroup, this analogue is less potent than its tert-leucine or valine counterparts, both in vitro and in vivo researchgate.netnih.govrsc.org.
ADB-P7AICA: This analogue, featuring a tert-leucine headgroup and a 7-azaindole core, demonstrates potent activity, though generally less so than indazole or indole analogues with the same headgroup researchgate.netnih.gov.
ADB-HEXINACA: Characterized by a tert-leucine headgroup and a hexyl side chain on an indazole core, it is a potent and highly efficacious CB1 agonist, with reported CB1 MPA pEC50 values around 7.87 and βarr2 pEC50 values around 8.27 researchgate.netnih.govacs.org.
ADB-4en-PINACA: This analogue features a pentenyl side chain. Minor structural changes to the pentenyl substituent in related compounds have shown little influence on activity researchgate.net.
ADB-5'Br-BUTINACA: This brominated analogue of this compound shows complex SARs. While retaining significant CB1 activity, its potency relative to the non-halogenated this compound can vary depending on the assay, with some studies suggesting reduced potency upon halogenation ugent.beresearchgate.net.
The ongoing synthesis and characterization of these analogues continue to refine our understanding of the intricate structure-activity relationships governing the interaction of synthetic cannabinoids with their target receptors.
Analytical Methodologies for Detection and Quantification
Chromatographic Techniques for Compound Identification and Quantification
Chromatography, in conjunction with mass spectrometry, forms the cornerstone of Adb-butinaca analysis. These hyphenated techniques allow for the separation of complex mixtures and the subsequent identification and quantification of specific analytes based on their mass-to-charge ratios and fragmentation patterns.
Gas Chromatography–Mass Spectrometry (GC–MS)
Gas Chromatography–Mass Spectrometry (GC-MS) is a widely used technique for the analysis of volatile and semi-volatile compounds. For this compound, GC-MS has been employed to identify the compound in seized materials and biological samples who.intcfsre.org. A significant challenge identified in GC-MS analysis is the coelution of this compound with its precursor, Adb-inaca, which can hinder accurate quantification and identification. Specialized GC methods, employing specific columns like the DB-35MS, have been developed to achieve baseline separation between this compound and Adb-inaca, thereby improving the reliability of identification and quantification caymanchem.com. Electron ionization (EI) fragmentation patterns in GC-MS have also been studied to understand the characteristic ions and fragmentation pathways of this compound and related indazole-3-carboxamide synthetic cannabinoids, aiding in their identification fxcsxb.com.
Liquid Chromatography–Mass Spectrometry (LC–MS)
Liquid Chromatography–Mass Spectrometry (LC-MS) techniques are indispensable for the analysis of this compound and its metabolites, particularly in biological matrices where compounds may be less volatile or thermally labile. Various configurations of LC-MS offer different levels of sensitivity, resolution, and structural information.
Liquid Chromatography Coupled with High-Resolution MS (LC-HRMS)
LC-HRMS, such as LC coupled with Orbitrap or Time-of-Flight (TOF) mass analyzers, provides high mass accuracy, enabling the determination of elemental composition and the confident identification of this compound and its metabolites, even in complex biological samples who.intoup.com. This technique is valuable for metabolite identification studies, where precise mass measurements are critical for proposing chemical structures nih.govresearchgate.netmmu.ac.uk. For instance, LC-HRMS has been used to identify numerous metabolites of this compound in urine, blood, kidney, and liver samples, including products of monohydroxylation, dihydroxylation, N-dealkylation, and amide hydrolysis oup.comresearchgate.netnih.gov.
Liquid Chromatography Coupled with Triple-Quadrupole MS (LC-QqQ MS)
LC coupled with triple-quadrupole mass spectrometry (LC-QqQ MS), often referred to as LC-MS/MS, is a highly sensitive and selective technique widely used for the quantitative analysis of this compound in biological fluids who.intcfsre.orgresearchgate.netresearchgate.net. This method is particularly effective for targeted quantification due to its ability to perform multiple reaction monitoring (MRM), which enhances specificity and reduces background noise. Studies have successfully employed LC-MS/MS for the quantification of this compound in human hair, rat plasma, and other biological samples cfsre.orgresearchgate.netresearchgate.netakjournals.comresearchgate.net. For example, a UPLC-MS/MS method reported limits of detection (LOD) ranging from 0.5 to 5 pg/mg and lower limits of quantification (LLOQ) from 1 to 10 pg/mg in hair samples researchgate.netnih.gov. In rat plasma, a UPLC-MS/MS method achieved an LOD of 0.3 ng mL⁻¹ and an LLOQ of 1.0 ng mL⁻¹ akjournals.comresearchgate.net.
Liquid Chromatography Coupled with Quadrupole/Time-of-Flight Mass Spectrometry (LC–QTOF-MS)
LC-QTOF-MS combines the separation power of liquid chromatography with the high mass accuracy and resolution of a quadrupole/time-of-flight mass analyzer. This technique is instrumental in both the screening and identification of this compound and its metabolites cfsre.orgmmu.ac.ukresearchgate.netoup.combertin-bioreagent.comnih.govdiva-portal.org. It is often used for initial screening of biological samples and for identifying unknown compounds or metabolites due to its ability to provide accurate mass data for elemental composition determination. For instance, LC-QTOF-MS has been utilized to identify this compound and its metabolites in postmortem dog specimens oup.comnih.gov and in seized drug materials researchgate.net.
Ultra-high Performance Liquid Chromatography-Quadrupole/Electrostatic Field Orbitrap Mass Spectrometry (UHPLC-QE Orbitrap MS)
UHPLC-QE Orbitrap MS represents an advancement in LC-MS technology, offering enhanced separation speed and sensitivity, coupled with high-resolution mass analysis. This technique is employed for comprehensive metabolic profiling and the identification of a wide range of this compound metabolites nih.govmdpi.com. Studies utilizing UHPLC-QE Orbitrap MS have investigated the in vitro metabolism of this compound in human liver microsomes, identifying numerous phase I and phase II metabolites and elucidating their biotransformation pathways nih.govmdpi.com.
Data Table: Analytical Parameters for this compound Detection
The following table summarizes key analytical parameters reported for this compound detection using various LC-MS/MS methods.
| Technique | Matrix | LOD (pg/mg or ng/mL) | LLOQ (pg/mg or ng/mL) | Linearity Range (ng/mL) | Reference |
| UPLC-MS/MS | Human Hair | 0.5 - 5 pg/mg | 1 - 10 pg/mg | 20 - 20,000 pg/mg | researchgate.netnih.gov |
| UPLC-MS/MS | Rat Plasma | 0.3 ng/mL | 1.0 ng/mL | 1 - 1,000 ng/mL | akjournals.comresearchgate.net |
| LC-MS/MS | Rat Plasma/Urine | 0.003 - 0.004 ng/mL | 0.012 - 0.016 ng/mL | N/A | researchgate.net |
| GC-MS/MS | Human Hair | 10 pg/mg | 20 pg/mg | 20 - 20,000 pg/mg | nih.gov |
| LC-MS/MS | Blood/Urine | < 0.1 ng/ml | N/A | N/A | d-nb.info |
| LC-QTOF-MS | Blood/Liver etc. | 8.1 ng/mL (blood) | N/A | N/A | oup.comnih.gov |
Note: Specific parameters can vary based on the exact methodology, sample preparation, and instrument calibration.
Compound Name Table
this compound
Adb-inaca
Adb-binaca
Adb-4en-pinaca
MDMB-4en-pinaca
5F-MDMB-PICA
ADB-FUBIATA
MDMB-INACA
AFUBIATA
4F-MDMD-BICA
CH-PIATA
5C-APINACA
BZO-HEXOXIZID
4F-ABINACA
APP-BINACA
APP-BUTINACA
4-HO-APP-BINACA
APP-BINACA 3-phenylpropanoic acid
ADB-PINACA
MDMB-BINACA
ADB-BENZINACA
5-fluoro ADB-PINACA
ADB-5'Br-BINACA
5F-ADB
MDMB-CHMINACA
5F-AB-PINACA
5F-AMB
AB-CHMINACA
AB-FUBINACA
AB-PINACA
MDMB-FUBINACA
AMB-FUBINACA
ADB-BICA
BZO-4en-POXIZID
5-fluoro BZO-POXIZID
4F-MDMB-BUTINACA
MDMB-3en-BUTINACA
this compound N-(4-hydroxybutyl) metabolite
Sample Preparation Techniques for Biological Matrices
Hair
The analysis of this compound in hair samples is important for assessing long-term exposure due to the compound's incorporation into the hair matrix. Gas chromatography-tandem mass spectrometry (GC-MS/MS) and UPLC-MS/MS methods have been established for the quantification of this compound in human hair researchgate.netresearchgate.netnih.gov. These methods typically involve sample preparation steps such as washing, drying, grinding, extraction with methanol, and subsequent analysis researchgate.netresearchgate.netnih.gov. Immunoassays have also shown utility for detection in hair, with reported limits of detection (LOD) and quantification (LLOQ) in the picogram per milligram (pg/mg) range for GC-MS/MS and UPLC-MS/MS, and nanogram per milligram (ng/mg) range for immunoassays researchgate.netresearchgate.netnih.govacs.org.
Table 1: Analytical Performance Characteristics for this compound in Hair
| Method | LOD (pg/mg) | LLOQ (pg/mg) | Linear Range (pg/mg) | Reference(s) |
| GC-MS/MS | 10 | 20 | 20–20,000 | researchgate.netnih.gov |
| UPLC-MS/MS | 0.5–5 | 1–10 | 1–200 | researchgate.net |
| ic-ELISA | 0.024 | N/A | 0.11–2.29 | acs.org |
| GICA | 0.046 | N/A | 0.11–2.29 | acs.org |
Urine
Urine analysis is a common method for detecting recent this compound use, primarily through the identification of its metabolites. LC-MS/MS and LC-QTOF-MS are frequently used for metabolite profiling and identification in urine samples who.intresearchgate.netoup.comnih.govforensicmag.comdiva-portal.orgrti.org. Several metabolites, including mono-hydroxylated forms and a dihydrodiol metabolite, have been identified as potential biomarkers who.intresearchgate.netforensicmag.comrti.org. UPLC-MS/MS methods have been developed for the quantitative analysis of this compound in urine, with reported LODs in the sub-nanogram per milliliter (ng/mL) range researchgate.netresearchgate.net. Immunoassays also offer rapid screening capabilities for this compound in urine, with LODs reported in the nanogram per milliliter range acs.org.
Table 2: Analytical Performance Characteristics for this compound in Urine/Plasma
| Matrix | Method | LOD (ng/mL) | LLOQ (ng/mL) | Linear Range (ng/mL) | Reference(s) |
| Urine | UPLC-MS/MS | 0.1 | 0.2 | 1–1000 | researchgate.net |
| Urine | ic-ELISA | 0.11 | N/A | 0.95–179 | acs.org |
| Urine | GICA | 1.02 | N/A | 2.45–49.02 | acs.org |
| Plasma | UPLC-MS/MS | 0.3 | 1.0 | 1–1000 | akjournals.comresearchgate.net |
Blood
Blood analysis is critical for detecting this compound and its metabolites in cases of acute intoxication and post-mortem investigations. LC-MS/MS and LC-QTOF-MS are widely employed for the detection and quantification of this compound in blood samples who.intresearchgate.netnih.govoup.comdntb.gov.uaresearchgate.netnih.govdntb.gov.ua. UPLC-MS/MS methods have also been utilized for pharmacokinetic studies, demonstrating good linearity, sensitivity, and precision akjournals.comresearchgate.netresearchgate.netresearchgate.net. In a case involving a police dog, this compound was quantified in blood at a concentration of 8.1 ng/mL researchgate.netnih.govdntb.gov.uaresearchgate.netdntb.gov.ua. Mono-hydroxylated metabolites and the parent compound are recommended as target analytes for routine analysis in blood who.intnih.govrti.org.
Post-mortem Kidney and Liver Samples
The analysis of post-mortem kidney and liver samples is vital for toxicological investigations, particularly in determining the role of this compound in fatalities. LC-MS/MS and LC-QTOF-MS are the primary techniques used for the detection and quantification of this compound and its metabolites in these tissues who.intresearchgate.netnih.govoup.comdntb.gov.uaresearchgate.netnih.govdntb.gov.ua. In a reported case, this compound concentrations in kidney and liver samples were found to be 0.4 ng/g and 1.8 ng/g, respectively researchgate.netnih.govdntb.gov.uaresearchgate.netdntb.gov.ua. The parent compound and mono-hydroxylated metabolites are considered reliable biomarkers for analysis in these matrices who.intnih.gov.
Infused Paper Samples
Infused paper samples, often encountered in forensic seizures, are a significant matrix for the detection of this compound. Analytical methods such as GC-MS, LC-MS, and UPLC-PDA-QToF-MS are used to identify and quantify this compound on these materials who.intdiva-portal.orgscielo.brresearchgate.netwaters.com. This compound has been frequently detected on infused papers seized in correctional facilities, indicating its common use in this form who.intresearchgate.net. Quantitative data on infused paper samples has been reported, with concentrations ranging up to 1.17 mg/cm² researchgate.net. Direct analysis techniques like RADIAN ASAP have also been explored for rapid identification waters.com.
Method Validation and Performance Characteristics
The development and validation of analytical methods are crucial to ensure the accuracy, reliability, and sensitivity of this compound detection and quantification. Validation parameters typically include specificity, linearity, sensitivity (LOD and LLOQ), precision, accuracy, recovery, and matrix effects akjournals.comresearchgate.netresearchgate.netacs.orgresearchgate.net.
Standard Addition Method for Complex Matrices
The standard addition method is a valuable technique for quantitative analysis, particularly in complex biological matrices where matrix effects can interfere with calibration curves generated from external standards researchgate.netnih.govdntb.gov.uaresearchgate.netdntb.gov.ua. This method involves spiking the sample itself with known concentrations of the analyte, thereby accounting for any matrix-specific interferences. The standard addition method has been specifically employed for the quantitative determination of this compound in unusual or complex matrices, such as post-mortem samples, to ensure accurate quantification researchgate.netnih.govdntb.gov.uaresearchgate.netdntb.gov.ua.
Table 3: Method Validation Parameters for this compound Analysis
| Parameter | UPLC-MS/MS (Plasma) | GC-MS/MS (Hair) | ic-ELISA/GICA (Urine/Hair) | Reference(s) |
| Linearity | Excellent (r > 0.99) | Good (r > 0.99) | N/A | akjournals.comresearchgate.netacs.org |
| Precision (CV%) | < 14% | N/A | 1.39–10.79 | akjournals.comacs.org |
| Accuracy (% Bias) | 92–111% | N/A | 78.54–121.68 | akjournals.comacs.org |
| Recovery (%) | 87–90% | 36.1–93.3% | 78.54–121.68 | akjournals.comresearchgate.netacs.org |
| Matrix Effect (%) | 104–111% | 19.1–110.0% | N/A | akjournals.comresearchgate.net |
Forensic and Epidemiological Research on Adb Butinaca
Prevalence and Monitoring of ADB-BUTINACA in Illicit Markets
The synthetic cannabinoid receptor agonist (SCRA) this compound has shown a marked increase in prevalence since its initial detection, becoming a significant compound of interest in forensic and epidemiological research. Monitoring programs and forensic toxicology laboratories have documented its rapid spread across various regions.
Detection in Seized Products (e.g., Infused Paper)
A primary vector for the distribution of this compound, particularly within correctional facilities, has been through infused papers. This method allows for the discreet transport and consumption of the substance. Forensic analysis of seized materials has been crucial in identifying the prevalence of this compound.
In Scottish prisons, a dramatic increase in the detection of this compound on infused papers was observed in 2021. From January to July of that year, 60.4% of seized SCRA-infused papers tested positive for this compound, highlighting its rapid market dominance within this specific environment. nih.govdiva-portal.orgresearchgate.net This trend signifies a shift in the types of SCRAs prevalent in these settings.
Similarly, in Rio de Janeiro, Brazil, this compound was identified in seizures of infused papers from prisons in 2021, marking its first appearance in that region. researchgate.net This indicates the global reach of this particular synthetic cannabinoid. The United Nations Office on Drugs and Crime (UNODC) has also noted that this compound is often sprayed onto plant material or blotting paper for consumption. who.int
| Location | Year of Detection | Product Type | Prevalence/Notes | Source |
|---|---|---|---|---|
| Scottish Prisons | 2021 (Jan-Jul) | Infused Paper | Detected in 60.4% of seized SCRA-infused papers. | nih.govdiva-portal.orgresearchgate.net |
| Rio de Janeiro, Brazil | 2021 | Infused Paper | First seizure of this compound in the region. | researchgate.net |
| Global | Ongoing | Plant Material, Blotting Paper | Commonly sprayed onto these materials for consumption. | who.int |
Geographical and Temporal Trends of Detection
The emergence of this compound has followed a clear geographical and temporal pattern, originating in Europe and quickly spreading to other continents. Early warning systems and international monitoring have been instrumental in tracking its proliferation.
The first documented seizure of this compound in Europe occurred in Sweden in 2019. diva-portal.orgresearchgate.netwho.int Following this initial appearance, its presence was soon noted in forensic toxicology casework in the country. diva-portal.org By early 2021, it had been detected in Scottish prisons and its prevalence grew rapidly. diva-portal.orgresearchgate.net
The global distribution of this compound expanded to include Singapore, where it entered the drug scene in January 2020. nih.gov In Brazil, its first detection in Rio de Janeiro was in 2021. researchgate.net The World Health Organization reported that by 2022, this compound had been detected in seized products or biological samples in at least 11 countries, including Austria, China, France, the Republic of Korea, the Russian Federation, Slovenia, Switzerland, the United Kingdom, and the USA. who.int A 2023 report from the UNODC indicated that 66% of countries reporting this compound were in Europe, followed by Asia at 24%. unodc.org
| Year | Country/Region | Notes | Source |
|---|---|---|---|
| 2019 | Sweden | First documented seizure in Europe. | diva-portal.orgresearchgate.netwho.int |
| 2020 | Singapore | Entered the local drug scene in January. | nih.gov |
| 2021 | Scotland | Rapidly increasing prevalence in prisons. | diva-portal.orgresearchgate.net |
| 2021 | Brazil (Rio de Janeiro) | First detection in the region. | researchgate.net |
| By 2022 | Multiple Countries | Detected in at least 11 countries globally. | who.int |
| 2023 | Global Distribution | 66% of reporting countries in Europe, 24% in Asia. | unodc.org |
Trends in Forensic Toxicology Casework
The increasing prevalence of this compound in illicit markets is mirrored by its growing presence in forensic toxicology casework. This includes both non-fatal intoxication cases and post-mortem investigations.
Shortly after its initial seizure in Sweden in 2019, this compound was detected in 13 routine forensic toxicology cases in the country. diva-portal.orgdiva-portal.org In a study of 59 hair samples, this compound was the second most frequently detected synthetic cannabinoid after MDMB-4en-PINACA. nih.gov
The UNODC reported that between 2020 and 2022, 76 toxicology cases involving this compound were reported to their Early Warning Advisory. unodc.org These cases included clinical admissions and post-mortem investigations. unodc.org In some instances, this compound was the sole substance detected, though it was more commonly found alongside other controlled substances. unodc.org In one post-mortem case involving a police dog, this compound was detected at concentrations of 8.1 ng/mL in blood, 6.4 ng/g in lung, 1.8 ng/g in liver, and 0.4 ng/g in kidney tissue. researchgate.netnih.gov
| Region/Study | Timeframe | Sample Type | Findings | Source |
|---|---|---|---|---|
| Sweden | Following 2019 seizure | Not specified | Detected in 13 routine forensic toxicology cases. | diva-portal.orgdiva-portal.org |
| Hair Sample Study | Not specified | Hair | Second most frequently detected SCRA in 59 samples. | nih.gov |
| UNODC EWA | 2020-2022 | Biological Samples | 76 toxicology cases reported, including post-mortem. | unodc.org |
| Post-Mortem Case (Canine) | Not specified | Blood and Tissues | Concentrations of 8.1 ng/mL in blood and varying levels in tissues. | researchgate.netnih.gov |
Analytical Strategies for Forensic Surveillance
The rapid emergence and metabolism of this compound necessitate robust and targeted analytical strategies for effective forensic surveillance. Research has focused on identifying characteristic metabolites and developing sensitive screening methods.
Identification of Characteristic Metabolites for Screening
Due to the extensive metabolism of this compound in the body, the parent compound is often not detectable in urine samples, making the identification of its metabolites crucial for confirming consumption. who.int In vitro studies using human hepatocytes (HHeps) and human liver microsomes (HLM) have been pivotal in elucidating its metabolic pathways.
One study identified 21 metabolites of this compound after incubation with HHeps, with 14 of these being detected in authentic case samples. diva-portal.orgdiva-portal.org Key biotransformations include hydroxylation, N-debutylation, dihydrodiol formation, and oxidative deamination. nih.govresearchgate.net
For blood analysis, the parent drug along with its monohydroxylated metabolites (B9 on the n-butyl tail and B16 on the indazole ring) are recommended as biomarkers. diva-portal.orgdiva-portal.orgresearchgate.net For urine, the dihydrodiol metabolite (B4) and the monohydroxylated metabolites (B9 and B16) are considered suitable biomarkers. diva-portal.orgdiva-portal.orgresearchgate.net Another study proposed a panel of four urinary metabolite biomarkers: three hydroxylated metabolites (M6, M11, and M14) and one oxidative deaminated metabolite (M15). nih.govresearchgate.net
| Biological Matrix | Recommended Biomarkers | Metabolic Pathway | Source |
|---|---|---|---|
| Blood | Parent this compound, B9, B16 | Mono-hydroxylation | diva-portal.orgdiva-portal.orgresearchgate.net |
| Urine | B4, B9, B16 | Dihydrodiol formation, Mono-hydroxylation | diva-portal.orgdiva-portal.orgresearchgate.net |
| Urine | M6, M11, M14, M15 | Hydroxylation, Oxidative deamination | nih.govresearchgate.net |
Development of Targeted Analytical Screening Methods
The identification of key metabolites has enabled the development of targeted analytical methods for the routine screening of this compound in biological samples. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a commonly employed technique for this purpose. nih.gov
The development of these methods is essential for both clinical and forensic toxicology to accurately identify this compound consumption and to monitor its prevalence in the population. For instance, a UPLC-MS/MS method was developed and validated for the simultaneous identification of 29 synthetic cannabinoids and their metabolites, including this compound, in human hair. nih.gov This method demonstrated good selectivity and sensitivity, with a limit of detection for this compound between 0.5 to 5 pg/mg. nih.gov
Furthermore, challenges in analytical chemistry, such as the coelution of this compound with its synthetic precursor ADB-INACA in traditional gas chromatography-mass spectrometry (GC-MS) methods, have necessitated the development of improved chromatographic techniques to ensure accurate quantification and identification. caymanchem.com
Impurity Profiling in Seized Samples
The forensic analysis of impurities in seized drug samples provides valuable intelligence for law enforcement and public health agencies. By identifying synthetic intermediates, byproducts, and contaminants, chemists can gain insights into the manufacturing processes employed in clandestine laboratories. This information can be crucial for linking different seizures, identifying new synthesis routes, and potentially tracing the geographical origins and trafficking routes of illicit substances like this compound.
Identification of Synthetic Intermediates
The detection of synthetic intermediates in seized samples of this compound offers direct evidence of the chemical pathways used in its production. These precursors are unreacted starting materials or compounds formed during intermediate steps of the synthesis that are not fully converted to the final product.
One significant synthetic intermediate identified in forensic casework is ADB-INACA. caymanchem.com This "tail-less" precursor is believed to be a penultimate intermediate in the synthesis of this compound and other related synthetic cannabinoids. caymanchem.com Its presence in seized materials is a key indicator of the final synthesis step, which typically involves the addition of the butyl "tail" to the indazole core. The coelution of this compound and ADB-INACA in standard gas chromatography-mass spectrometry (GC-MS) analyses can pose a challenge for forensic chemists, potentially complicating the positive identification of the final, controlled substance. caymanchem.com
A study analyzing seized e-liquid samples containing this compound in the Yangtze River Delta identified four associated organic impurities. austinpublishinggroup.com One of these substances, characterized by mass spectra fragments m/z 256, m/z 213, and m/z 144, was hypothesized to be a synthetic intermediate of this compound. austinpublishinggroup.com The identification of such compounds is critical for understanding the specific synthesis techniques being used by illicit manufacturers.
Table 1: Identified Synthetic Intermediates and Impurities of this compound
| Compound Name | Classification | Significance | Source |
|---|---|---|---|
| ADB-INACA | Penultimate Synthetic Intermediate | Indicates the final step of synthesis; its presence can complicate forensic analysis due to coelution with the final product. | caymanchem.com |
| Unidentified Impurity | Potential Synthetic Intermediate | Identified in seized e-liquids with mass spectra fragments m/z 256, 213, and 144. Its presence helps characterize specific batches. | austinpublishinggroup.com |
Tracing Drug Trafficking Routes through Impurity Analysis
Impurity profiling is not only about identifying individual compounds but also about creating a chemical "fingerprint" for a specific batch of a drug. By comparing the impurity profiles of samples seized in different locations, forensic scientists can establish links between them, suggesting a common origin or distribution network.
The analysis of both organic and inorganic impurities can be employed for this purpose. A study on seized e-liquids containing this compound utilized GC-MS to profile organic impurities and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) to detect the presence of 31 different elements. austinpublishinggroup.com The results showed significant differences in the elemental content between seized e-liquids and commercial ones, particularly for elements like Calcium (Ca), Vanadium (V), Nickel (Ni), Copper (Cu), Zinc (Zn), and others. austinpublishinggroup.com
By applying k-means clustering—a statistical analysis method—to the elemental data, researchers found a degree of aggregation among the seized samples. austinpublishinggroup.com This clustering suggests that samples with similar elemental fingerprints may share a common origin, such as the same production batch or contamination from the same processing equipment or reagents. This type of analysis provides a basis for establishing associations between different e-liquid samples and can help in inferring drug trafficking routes. austinpublishinggroup.com For instance, if batches with nearly identical impurity profiles are seized in different cities or countries, it can provide law enforcement with actionable intelligence on the structure and reach of a particular trafficking network.
Table 2: Elements with Significant Content Differences in Seized this compound E-Liquids
| Element | Symbol |
|---|---|
| Calcium | Ca |
| Vanadium | V |
| Nickel | Ni |
| Copper | Cu |
| Zinc | Zn |
| Selenium | Se |
| Strontium | Sr |
| Zirconium | Zr |
| Molybdenum | Mo |
| Barium | Ba |
| Titanium | Ti |
| Thallium | Tl |
Source: austinpublishinggroup.com
Synthetic Routes and Chemical Synthesis of Adb Butinaca and Analogues
General Synthesis Strategies for Indazole-3-carboxamides
The core structure of ADB-BUTINACA is an indazole-3-carboxamide. The synthesis of this class of compounds, including many synthetic cannabinoids, commonly employs a sequence of reactions involving alkylation to introduce the "tail" group, followed by amide coupling to attach the "head" group. diva-portal.orgdiva-portal.org A new production method has also been observed that uses unscheduled "tail-less" precursors, which are then converted to the final product in a single step. researchgate.netcaymanchem.com
A crucial step in the synthesis of this compound is the N-alkylation of the indazole ring to introduce the n-butyl tail. Achieving regioselectivity at the N-1 position is critical. researchgate.net Research has shown that using a combination of sodium hydride (NaH) as a base in a tetrahydrofuran (B95107) (THF) solvent provides a highly selective method for N-1 alkylation of the indazole scaffold. researchgate.netnih.gov This optimized protocol demonstrates excellent regioselectivity (>99% N-1) for various C-3 substituted indazoles, including 3-carboxamide indazoles, when reacting with an appropriate alkyl bromide. researchgate.netnih.gov This high selectivity is attributed to thermodynamic control. rsc.org The steric and electronic properties of substituents on the indazole ring can influence the ratio of N-1 to N-2 alkylation. researchgate.netnih.gov
Table 1: Conditions for Selective N-1 Alkylation of Indazoles
| Parameter | Condition | Rationale |
| Base | Sodium Hydride (NaH) | Effective deprotonation of the indazole nitrogen. |
| Solvent | Tetrahydrofuran (THF) | Aprotic solvent suitable for reactions involving strong bases. |
| Alkylating Agent | Alkyl Bromide (e.g., 1-bromobutane) | Provides the electrophilic alkyl group for attachment. |
| Selectivity | >99% for N-1 position | Favored for 3-carboxamide indazoles. researchgate.netnih.gov |
The formation of the amide bond connects the N-1 alkylated indazole-3-carboxylic acid core with the L-tert-leucinamide head group. This reaction is a standard procedure in organic chemistry. nih.gov The direct reaction between a carboxylic acid and an amine is generally inefficient due to a competing acid-base reaction. chemistrysteps.comfishersci.co.uk Therefore, coupling agents are used to "activate" the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. chemistrysteps.comfishersci.co.uk
Commonly used coupling agents for this purpose include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-dicyclohexylcarbodiimide (DCC). chemistrysteps.comderpharmachemica.com These reactions are often performed in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt), which helps to increase yields and reduce side reactions. derpharmachemica.comluxembourg-bio.com The reaction is typically carried out in a suitable solvent like dimethylformamide (DMF) with a base such as triethylamine (B128534) (TEA). derpharmachemica.com
Table 2: Common Reagents for Amide Coupling
| Reagent Type | Example(s) | Function |
| Coupling Agent | EDC, DCC | Activates the carboxylic acid to form a reactive intermediate. chemistrysteps.com |
| Additive | HOBt | Suppresses side reactions and improves reaction efficiency. derpharmachemica.com |
| Base | Triethylamine (TEA), Diisopropylethylamine (DIPEA) | Neutralizes the acid formed during the reaction. derpharmachemica.com |
| Solvent | Dimethylformamide (DMF) | Aprotic polar solvent that dissolves the reactants. derpharmachemica.com |
Hydrolysis or treatment with trifluoroacetic acid (TFA) is a common step in organic synthesis, primarily for the removal of acid-labile protecting groups. diva-portal.orgdiva-portal.org In the synthesis of some synthetic cannabinoids or their metabolites, a tert-butyl ester may be used to protect a carboxylic acid group, or a tert-butoxycarbonyl (Boc) group may be used to protect an amine. researchgate.net These groups are readily cleaved under acidic conditions, such as with TFA, to reveal the free carboxylic acid or amine. researchgate.net For instance, if the synthesis of a metabolite began with a tert-butyl ester, a final hydrolysis step would be necessary to yield the final carboxylic acid metabolite. diva-portal.orgdiva-portal.org
Synthesis of Metabolites for Reference Standards
To accurately identify this compound consumption in toxicological screenings, analytical reference standards of its metabolites are required. who.intoup.com These standards can be produced through both biosynthesis, which mimics the natural metabolic process, and targeted chemical synthesis. diva-portal.orgnih.gov
In vitro metabolism studies are crucial for identifying the biotransformation products of this compound. These studies typically involve incubating the parent compound with human liver preparations, such as pooled human liver microsomes (HLMs) or cryopreserved human hepatocytes (HHeps). nih.govresearchgate.netdiva-portal.org These preparations contain the cytochrome P450 (CYP450) enzymes responsible for drug metabolism in the body. who.intresearchgate.net For this compound, metabolism is primarily mediated by the CYP2C19, CYP3A4, and CYP3A5 isoforms. who.intresearchgate.net
Incubation with human hepatocytes has successfully identified numerous metabolites of this compound. nih.govdiva-portal.org The primary metabolic pathways observed are monohydroxylation on the n-butyl tail or the indazole ring, and the formation of a dihydrodiol on the indazole core. nih.govresearchgate.netdiva-portal.org The resulting mixture of metabolites can be analyzed using techniques like liquid chromatography-mass spectrometry (LC-MS) to identify the most abundant and unique products, which can then be targeted for use as urinary biomarkers. nih.govdiva-portal.orgnih.gov
Following identification through biosynthetic methods, specific metabolites are often chemically synthesized to provide pure reference standards for analytical and forensic applications. diva-portal.orgcaymanchem.com The chemical synthesis of these metabolites often employs the same fundamental strategies used for the parent compound, including alkylation and amide coupling reactions. diva-portal.orgdiva-portal.org For example, to synthesize a hydroxylated metabolite, a starting material containing a protected hydroxyl group on the butyl chain would be used. who.int
The synthesis and characterization of potential metabolites allow for the confirmation of structures identified in in vitro studies and increase the accuracy of screening methods for detecting drug intake. diva-portal.orgdiva-portal.org Reference materials for several this compound metabolites, such as this compound N-(4-hydroxybutyl) metabolite and this compound N-butanoic acid, have been synthesized and are commercially available. who.int
Research Gaps and Future Directions
Comprehensive Preclinical Pharmacological Characterization
While initial studies have provided insights into ADB-BUTINACA's interaction with cannabinoid receptors, a comprehensive preclinical pharmacological characterization remains incomplete. Existing research indicates that this compound binds to both human type 1 (hCB1) and type 2 (hCB2) cannabinoid receptors with high affinity. Specifically, it exhibits a pKi of 9.52 ± 0.05 nM for hCB1 and 9.04 ± 0.16 nM for hCB2 receptors who.int. Functional assays have demonstrated that this compound acts as a potent full agonist at both receptors, with a pEC50 of 0.67 nM and an Emax of 113% for CB1, and a pEC50 of 4.1 nM and an Emax of 101% for CB2, when compared to CP55,940 who.int. Furthermore, in vivo studies in mice showed that this compound caused a dose-dependent decrease in core body temperature (maximum ~6.5 °C at 3 mg/kg intraperitoneally) and fully substituted for Δ9-tetrahydrocannabinol (THC) in rats (ED50 = 0.038 mg/kg) who.int. However, the full spectrum of its preclinical pharmacological effects, including detailed dose-response relationships across various physiological systems, potential off-target activities, and the implications of its biased agonism (e.g., β-arrestin 2 recruitment), requires more extensive investigation who.int.
Elucidation of Complete Metabolic Profiles in Diverse Biological Systems
Understanding the complete metabolic fate of this compound in various biological systems is critical for accurate detection and toxicological assessment. Research has identified that this compound undergoes extensive hepatic biotransformation, primarily mediated by CYP2C19, CYP3A4, and CYP3A5 enzymes who.intnih.gov. Key metabolic pathways include hydroxylation, N-debutylation, dihydrodiol formation, and oxidative deamination nih.govresearchgate.netresearchgate.net. Studies have identified numerous metabolites, with some research suggesting mono-hydroxylated metabolites (e.g., M6, M12, M14) as potentially more stable urinary biomarkers than the parent compound who.intnih.gov. However, discrepancies exist regarding the abundance and stability of certain metabolites, such as the dihydrodiol metabolite, with one study recommending it as a primary urinary biomarker while another found it to be less abundant who.intnih.gov. A comprehensive understanding of these metabolic pathways across different biological matrices (e.g., blood, urine, hair, liver microsomes, hepatocytes) and species, including the identification of all phase I and phase II metabolites and their respective half-lives, is still needed nih.govresearchgate.netresearchgate.net.
Development of Advanced Analytical Techniques for Emerging Analogues
The rapid emergence of this compound analogues necessitates the development of sophisticated analytical techniques for their identification and quantification. Current analytical methods for this compound include gas chromatography-mass spectrometry (GC-MS), liquid chromatography-mass spectrometry (LC-MS), and nuclear magnetic resonance (NMR) spectroscopy who.int. However, challenges persist, such as the coelution of this compound with its precursor ADB-INACA on traditional GC-MS columns, which can hinder accurate identification and quantification caymanchem.comcaymanchem.com. Furthermore, as new analogues with subtle structural modifications are synthesized, there is a pressing need for advanced, highly sensitive, and selective analytical methods capable of differentiating these compounds and their metabolites in complex biological and seized samples. This includes the development of targeted and non-targeted high-resolution mass spectrometry (HRMS) approaches and validated methods for matrices like human hair, which can provide a longer detection window nih.govnih.govresearchgate.net.
Longitudinal Epidemiological Studies on Prevalence and Emergence Patterns
Data on the prevalence and emergence patterns of this compound use is crucial for public health monitoring and harm reduction strategies. This compound was first detected in Europe in 2019 and has since been identified in various countries, including its detection in Scottish prisons and its increasing prevalence in UK emergency department cases who.intresearchgate.netncl.ac.uk. While some reports indicate its significant presence in seized drug samples and forensic cases, comprehensive longitudinal epidemiological studies are lacking. Such studies are needed to track the substance's market penetration, geographical distribution, trends in use over time, and the demographics of affected populations. Understanding these patterns is vital for informing public health interventions and resource allocation.
In-depth Structure-Activity Relationship Studies for Novel Analogues
Investigating the structure-activity relationships (SARs) of this compound and its analogues is essential for predicting the pharmacological profiles of newly emerging compounds and understanding the molecular basis of their activity. Research has begun to explore SARs, indicating that modifications to the amino acid side chain and the core structure significantly influence binding affinity and functional activity at CB1 and CB2 receptors nih.govresearchgate.netacs.org. For instance, tert-leucinamides (ADB-) generally show higher affinities and potencies than valinamides (AB-) or phenylalaninamides (APP-), and indazole cores are more potent than indoles or 7-azaindoles nih.govresearchgate.net. However, a more systematic and in-depth exploration of SARs, particularly focusing on the impact of specific structural modifications on receptor binding, functional efficacy, biased agonism, and metabolic stability, is required. This knowledge can guide the design of safer alternatives or inform the prediction of the potency and potential harms of novel, uncharacterized analogues.
Q & A
Q. How can researchers enhance the reproducibility of this compound receptor affinity assays?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
